Potency in EGFR C797S Triple-Mutant Cell Models: 57-Fold Improvement Over EAI045
In Ba/F3 cells stably expressing the osimertinib-resistant EGFR L858R/T790M/C797S triple mutant, JBJ-04-125-02 exhibits significantly superior cell growth inhibition compared to the first-generation allosteric inhibitor EAI045 and the structurally related analog JBJ-02-112-05 [1].
| Evidence Dimension | Cell growth inhibition (IC50) |
|---|---|
| Target Compound Data | 0.042 μM |
| Comparator Or Baseline | EAI045: 2.40 μM; JBJ-02-112-05: 0.229 μM |
| Quantified Difference | JBJ-04-125-02 is 57.1-fold more potent than EAI045 and 5.5-fold more potent than JBJ-02-112-05. |
| Conditions | Ba/F3 cells stably transfected with EGFR L858R/T790M/C797S; cell viability assay |
Why This Matters
This direct, quantitative comparison proves JBJ-04-125-02 is the required reagent for establishing cellular models of C797S-mediated resistance, where EAI045's weak potency (2.40 μM) is insufficient to generate robust biological signal.
- [1] PMC6664433: Figure 2. JBJ-04-125-02 is effective in vitro and in vivo in EGFR C797S containing models. View Source
